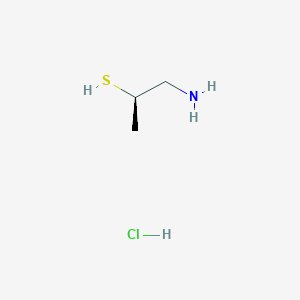

(2R)-1-Aminopropane-2-thiol;hydrochloride

Description

(2R)-1-Aminopropane-2-thiol hydrochloride (CAS No. 4146-16-1) is a chiral organic compound with the molecular formula C₃H₁₀ClNS and a molecular weight of 127.64 g/mol. Its IUPAC name is 1-aminopropane-2-thiol; hydrochloride, and it exists as a white to off-white powder. The compound features a primary amine group and a thiol (-SH) group on adjacent carbons, with stereochemistry at the second carbon (R-configuration). Key identifiers include:

- SMILES: CC(CN)S.Cl

- InChIKey: HCZBCEYVAPRCDV-UHFFFAOYSA-N

- PubChem CID: 145727

Produced by American Elements, it is utilized in life science research and can be synthesized in high purity grades (99%–99.999%) .

Properties

IUPAC Name |

(2R)-1-aminopropane-2-thiol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NS.ClH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H/t3-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZBCEYVAPRCDV-AENDTGMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)S.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)S.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-Aminopropane-2-thiol;hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of ®-2-chloropropane-1-thiol with ammonia under controlled conditions to yield the desired product. The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to prevent side reactions and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-Aminopropane-2-thiol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydrochloride salt can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-1-Aminopropane-2-thiol;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Serves as a precursor for the synthesis of biologically active compounds.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-1-Aminopropane-2-thiol;hydrochloride involves its interaction with various molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights structural analogs and their key properties:

Key Observations :

- Thiol vs. Hydroxyl/Phenyl Groups : The thiol group in the target compound enhances nucleophilicity and metal-binding capacity compared to hydroxyl or aromatic analogs .

- Chirality : All listed compounds are chiral, but stereochemistry impacts biological activity. For example, Ethambutol’s (R,R)-configuration is critical for its anti-tuberculosis efficacy .

Analytical and Identification Techniques

- Target Compound : HPLC and spectral analysis (e.g., $ ^1H $-NMR) for purity verification .

- Ethambutol HCl : TLC with triketohydrindene/cadmium spray for impurity detection (limit: 0.5%) .

- Hydralazine HCl : Fluorescence-based identification under UV light .

Trend : Thiol-containing compounds may require specialized assays (e.g., Ellman’s test) for -SH group quantification, whereas hydroxyl analogs utilize simpler chromatographic methods.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2R)-1-aminopropane-2-thiol hydrochloride with high enantiomeric purity?

- Methodology : The synthesis typically involves thiol-amine coupling followed by chiral resolution. For example, reductive amination of 2-mercaptopropanal with ammonia under acidic conditions yields the racemic mixture. Enantiomeric separation is achieved via chiral chromatography (e.g., using cellulose-based chiral stationary phases) or enzymatic resolution with lipases .

- Critical Parameters :

- pH control during amination to avoid thiol oxidation.

- Use of inert atmospheres (N₂/Ar) to prevent disulfide formation.

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

- NMR :

- ¹H NMR : Look for doublets at δ 2.8–3.2 ppm (C-SH and NH₃⁺ protons) and a multiplet at δ 1.2–1.5 ppm (CH₃ group) .

- ¹³C NMR : Peaks at δ 35–40 ppm (C-S) and δ 45–50 ppm (C-N).

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Highly soluble in water (>100 mg/mL at 25°C due to hydrochloride salt), sparingly soluble in ethanol, and insoluble in nonpolar solvents .

- Stability :

- pH Sensitivity : Degrades above pH 7 (free thiol oxidizes to disulfide).

- Storage : Store at 2–8°C under inert gas (e.g., N₂) to prevent oxidation .

Q. How is this compound applied in enzyme inhibition studies?

- Case Study : Used as a cysteine protease inhibitor (e.g., papain, caspase-3) via thiol-mediated covalent binding.

- Assay Design :

Pre-incubate enzyme with compound (0.1–10 mM) in buffer (pH 6.5, 25°C).

Measure residual activity fluorometrically using substrate Z-FR-AMC .

- Data Interpretation : IC₅₀ values typically range 1–5 µM, indicating potent inhibition .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously analyzed and validated?

- Chiral HPLC : Use a Chiralpak AD-H column (4.6 × 250 mm) with hexane:isopropanol (70:30) + 0.1% TFA; retention times differ by 2–3 min for (R) vs. (S) enantiomers .

- Polarimetry : Specific rotation [α]²⁵_D = +15° to +20° (c = 1, H₂O) confirms (R)-configuration .

- Contradiction Resolution : Discrepancies in reported optical activity may arise from residual solvents; dry samples under vacuum before analysis .

Q. What mechanistic insights explain the reactivity of its thiol and amine groups?

- Thiol Reactivity :

- Nucleophilic substitution: Reacts with α,β-unsaturated carbonyls (e.g., Michael addition).

- Oxidation: Forms disulfides unless stabilized by HCl .

- Amine Reactivity :

- Participates in Schiff base formation with aldehydes.

- pH-dependent protonation (pKa ~8.5) affects solubility and reactivity .

- DFT Studies : Computational models show intramolecular H-bonding between -SH and -NH₃⁺ stabilizes the (R)-enantiomer .

Q. How can contradictory biological activity data across studies be resolved?

- Factors to Investigate :

- Enantiomeric Purity : Impure samples may show mixed activity; re-test with HPLC-validated material .

- Assay Conditions : Thiol oxidation in aerobic vs. anaerobic setups alters potency. Use reducing agents (e.g., DTT) in buffers .

Q. What computational strategies predict its interactions with biological targets?

- Molecular Docking :

- Use AutoDock Vina with caspase-3 (PDB: 1CP3). The thiol group coordinates Zn²⁺ in the active site, while the amine forms salt bridges with Asp-175 .

- QSAR Models :

- Hammett σ values for substituents on the propane backbone correlate with inhibitory activity (R² = 0.89) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.